3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of multiple functional groups, including dimethoxyphenyl, ethylamino, and pyrrolidinedione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents to form the intermediate compounds, which are then further reacted to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts may be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be used to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanenitrile: Shares a similar structure but with a nitrile group instead of the pyrrolidinedione moiety.
3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propanoic acid: Contains a carboxylic acid group instead of the pyrrolidinedione moiety.
N-Acetyl-3,4-dimethoxyphenethylamine: Similar structure with an acetyl group.
Uniqueness
The uniqueness of 3-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C34H38N4O8 |
---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C34H38N4O8/c1-43-27-11-5-21(17-29(27)45-3)13-15-35-25-19-31(39)37(33(25)41)23-7-9-24(10-8-23)38-32(40)20-26(34(38)42)36-16-14-22-6-12-28(44-2)30(18-22)46-4/h5-12,17-18,25-26,35-36H,13-16,19-20H2,1-4H3 |
InChI Key |
MRAUUQSGJNBZQT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCCC5=CC(=C(C=C5)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)NCCC5=CC(=C(C=C5)OC)OC)OC |
Origin of Product |
United States |
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